2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with amino, dimethoxyphenyl, dimethyl, and carbonitrile groups, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-oxadiazole derivatives: Known for their broad spectrum of biological activities, including antibacterial and anticancer properties.
Thiazole derivatives: Exhibiting diverse biological activities such as antimicrobial, antiviral, and anticancer effects.
Uniqueness
2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of amino, dimethoxyphenyl, dimethyl, and carbonitrile groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C15H17N3O2 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-amino-1-(3,4-dimethoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H17N3O2/c1-9-10(2)18(15(17)12(9)8-16)11-5-6-13(19-3)14(7-11)20-4/h5-7H,17H2,1-4H3 |
InChI Key |
PJHXOEZFOKSJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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